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Compound of Interest

Compound Name: 1-(allyloxy)-1H-imidazole

CAS No.: 126355-47-3

Cat. No.: B2448924

Get Quote

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity
1-(Allyloxy)-1H-imidazole (SMILES: C=CCOn1ccnc1) is a specialized heterocyclic building

block that bridges the gap between synthetic medicinal chemistry and advanced materials

science. Unlike traditional N-alkyl imidazoles, this compound features a unique N-O linkage at

the N1 position, terminating in a reactive allyl group. This structural motif provides orthogonal

reactivity: the aromatic imidazole core serves as a coordinating ligand or pharmacophore, while

the terminal alkene offers a handle for polymerization, cross-metathesis, or late-stage

functionalization.

Physicochemical Properties & Mechanistic Insights
The introduction of an oxygen atom directly attached to the pyrrole-type nitrogen (N1)

fundamentally alters the electronic landscape of the imidazole ring.

In standard imidazoles, the N1 atom donates its lone pair to maintain the aromatic sextet. The

highly electronegative oxygen atom in 1-(allyloxy)-1H-imidazole exerts a strong inductive
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electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring,

consequently reducing the basicity and nucleophilicity of the pyridine-type nitrogen (N3). This

electronic modulation is critical when designing reaction conditions for quaternization, as it

requires more potent electrophiles or extended reaction times compared to standard 1-

methylimidazole.

Quantitative Data Summary
Table 1: Key Physicochemical and Structural Parameters

Parameter Value / Description
Impact on Experimental
Design

Molecular Formula C6H8N2O
Defines stoichiometric

calculations.

Molecular Weight 124.14 g/mol

Low molecular weight allows

high atom economy in

derivatization.

Hydrogen Bond Acceptors 2 (N3, O)
Influences binding affinity in

target protein active sites.

Hydrogen Bond Donors 0
Enhances lipophilicity and

membrane permeability.

Primary Reactivity Sites
N3 (Nucleophilic), Allyl

(Electrophilic/Radical)

Enables orthogonal, two-stage

synthetic workflows.

Synthetic Methodologies
The foundational synthesis of 1-(allyloxy)-1H-imidazole relies on the O-alkylation of 1-

hydroxyimidazole. As established by [1], 1-hydroxyimidazole exists in a tautomeric equilibrium

with imidazole 3-oxide. Under mildly basic conditions, it deprotonates to form the highly

nucleophilic imidazol-1-olate anion, which readily attacks electrophiles like allyl bromide.
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Synthesis workflow of 1-(allyloxy)-1H-imidazole via O-alkylation.

Applications in Advanced Materials and Drug
Development
Task-Specific Ionic Liquids (TSILs)
1-(Allyloxy)-1H-imidazole is a critical precursor for the generation of functionalized ionic

liquids, such as 1-allyloxy-3-methylimidazolium salts. According to research on industrial ionic

liquids [2], the N-alkoxy group significantly lowers the melting point and alters the viscosity

profile compared to N-alkyl analogs. Furthermore, the terminal alkene allows these ionic liquids
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to be polymerized into Solid-Supported Ionic Liquid Phases (SILPs), which are highly sought

after for heterogeneous catalysis and advanced gas separation membranes.

Medicinal Chemistry & Pharmacophore Optimization
The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous

antifungal (e.g., miconazole) and anticancer therapeutics [3]. The allyloxy derivative acts as a

highly versatile bioisostere. The allyl group serves as a synthetic handle for late-stage

functionalization—such as click chemistry or olefin cross-metathesis—allowing drug

development professionals to rapidly append lipophilic tails or polar groups to optimize ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [4].
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Divergent application pathways of 1-(allyloxy)-1H-imidazole.

Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The

following methodologies incorporate internal checkpoints to ensure mechanistic integrity.
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Protocol A: O-Allylation of 1-Hydroxyimidazole
Objective: Synthesize 1-(allyloxy)-1H-imidazole with high regioselectivity.

Preparation: Dissolve 1-hydroxyimidazole (1.0 equiv) in anhydrous acetone to achieve a 0.5

M concentration.

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of allyl

bromide into allyl alcohol.

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Stir the suspension

for 30 minutes at room temperature.

Causality: K₂CO₃ is chosen over stronger bases like NaH because it provides sufficient

basicity to deprotonate the N-OH group (pKa ~ 6-7) without triggering base-catalyzed

degradation of the electrophile.

Alkylation: Introduce allyl bromide (1.1 equiv) dropwise over 15 minutes.

Causality: Dropwise addition controls the exothermic nature of the reaction and maintains

a low steady-state concentration of the electrophile, heavily suppressing unwanted N3-

polyalkylation.

Reaction & Self-Validation: Stir at 40°C for 12 hours.

Validation Checkpoint: The progressive precipitation of Potassium Bromide (KBr) serves

as a visual, self-validating indicator of reaction turnover.

Workup: Filter the suspension to remove KBr and excess K₂CO₃. Concentrate the filtrate

under reduced pressure, extract with dichloromethane, wash with brine, and dry over

anhydrous Na₂SO₄. Purify via silica gel chromatography (Ethyl Acetate/Hexane).

Protocol B: Quaternization to 1-Allyloxy-3-
methylimidazolium Iodide (TSIL Precursor)
Objective: Generate a polymerizable ionic liquid precursor.
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Reaction Setup: Dissolve 1-(allyloxy)-1H-imidazole in a non-polar solvent (e.g., anhydrous

toluene) and add methyl iodide (1.2 equiv).

Conditions: Stir at room temperature in complete darkness for 24 to 48 hours.

Causality: The N-O bond reduces N3 basicity, necessitating a highly reactive alkylating

agent (MeI) and extended reaction times. Light exclusion is mandatory to prevent the

photolytic homolysis of methyl iodide, which would generate radical species and cause

unwanted side reactions at the allyl double bond.

Isolation & Self-Purification:

Validation Checkpoint: As the ionic liquid forms, it will phase-separate from the toluene as

a dense, immiscible oil or precipitate as a solid. This phase separation is a self-purifying

mechanism.

Finalization: Decant the toluene, wash the heavy ionic liquid phase vigorously with diethyl

ether to extract any unreacted starting materials, and dry under high vacuum at 50°C for 8

hours.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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